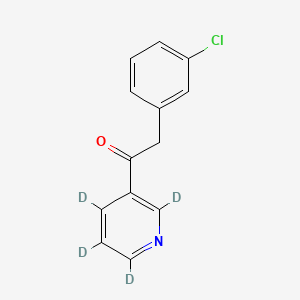
2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone, also known as 3-chloro-2-(3-pyridyl)-1-ethanone, is a synthetic organic compound that has a wide range of applications in the scientific research field. It is a colorless solid with a molecular formula of C10H9ClN2O and a molecular weight of 208.64 g/mol. It is soluble in ethanol, methanol, and ether, and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Environmental Impact and Bioremediation
Chlorophenols, including those structurally related to 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone, have been studied extensively due to their persistence in the environment and potential toxic effects. For instance, DDT and its metabolites, which share the chlorophenyl group, have been identified as endocrine disruptors in humans and wildlife, indicating the need for careful management of compounds with similar structures (Burgos-Aceves et al., 2021). This suggests a potential research application in studying the environmental fate and bioremediation strategies for 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone.
Analytical Chemistry and Environmental Monitoring
The assessment of chlorophenols in environmental samples has been a focus of research due to their impact on ecosystems. The study of compounds like 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone could contribute to the development of analytical methods for detecting and quantifying similar compounds in various matrices (Krijgsheld & Gen, 1986).
Organic Synthesis and Pharmaceutical Applications
Chlorophenyl compounds play a crucial role in organic synthesis, serving as precursors or intermediates in the production of various pharmaceuticals. Research into the synthesis, properties, and reactions of such compounds can lead to the development of new drugs and therapeutics (Saeed et al., 2017). This highlights a potential application in exploring novel synthetic routes and pharmaceutical uses for 2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-1-(2,4,5,6-tetradeuteriopyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-5-1-3-10(7-12)8-13(16)11-4-2-6-15-9-11/h1-7,9H,8H2/i2D,4D,6D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCWMYMJVPJFOI-IYPKRFHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CC2=CC(=CC=C2)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1-(3-pyridinyl-d4)-1-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



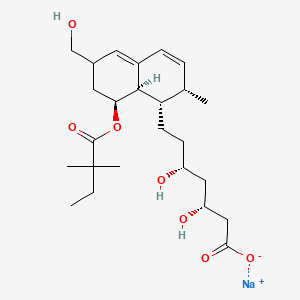
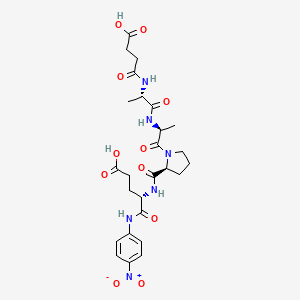
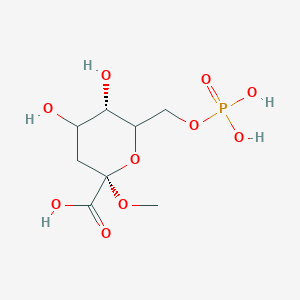
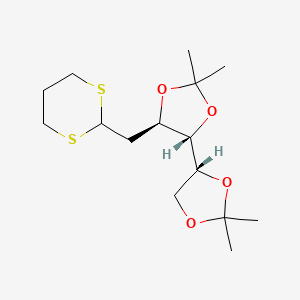
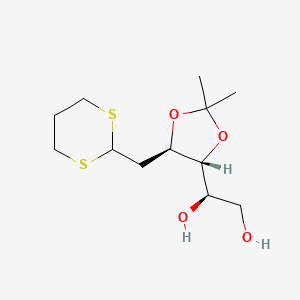
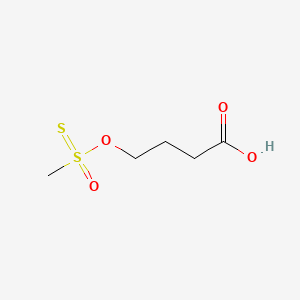
![1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3](/img/structure/B562358.png)
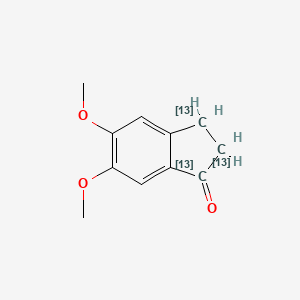
![3,4-Dimethoxy[7-13C]-benzaldehyde](/img/structure/B562361.png)
![Methyl 3,4-Dimethoxy[7-13C]-benzoate](/img/structure/B562363.png)